molecular formula C9H13N5O2 B14018394 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide CAS No. 5446-30-0

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide

Cat. No.: B14018394
CAS No.: 5446-30-0
M. Wt: 223.23 g/mol
InChI Key: TXYRXOJCWMTTEF-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide (CAS 5446-30-0) is a high-purity chemical compound supplied for research and development purposes. This compound features a molecular formula of C9H13N5O2 and a molecular weight of 223.23 g/mol . It is characterized by a density of 1.81 g/cm³ and a refractive index of 1.823 . The hexahydroquinazoline core structure of this reagent is of significant interest in medicinal chemistry, as this scaffold is a common motif in the development of novel bioactive molecules . Researchers value this compound as a versatile building block for synthesizing more complex chemical entities. Its structure, which includes reactive amino and carbohydrazide functional groups, makes it a suitable precursor for further chemical modifications and heterocyclic synthesis . As a specialized intermediate, it can be applied in the discovery and development of new pharmaceutical compounds and agrochemicals. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any veterinary use.

Properties

CAS No.

5446-30-0

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbohydrazide

InChI

InChI=1S/C9H13N5O2/c10-9-12-6-2-1-4(7(15)14-11)3-5(6)8(16)13-9/h4H,1-3,11H2,(H,14,15)(H3,10,12,13,16)

InChI Key

TXYRXOJCWMTTEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)NN)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of Hexahydroquinazoline Core

The hexahydroquinazoline scaffold is typically synthesized via cyclization reactions involving appropriate precursors such as anthranilic acid derivatives or quinoline analogs. One common approach involves the condensation of o-aminobenzamide derivatives with suitable carbonyl compounds under reflux or microwave irradiation.

  • For example, ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate was prepared by heating a precursor compound in diphenyl ether with 2-chlorobenzoic acid as a catalyst under microwave irradiation at temperatures above 250°C for two hours. The product was isolated by precipitation and recrystallization, yielding a white powder with a melting point of 266.5–267.8°C.

Conversion to Carbohydrazide Derivative

The key step to obtain the 6-carbohydrazide functionality involves hydrazinolysis of the ester group at the 6-position of the hexahydroquinazoline ring.

  • In a typical procedure, the ethyl ester compound (e.g., ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) is dissolved in dimethylformamide (DMF), and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is stirred for 24 hours, after which the product precipitates upon addition of water and ice. The solid is filtered, washed, and recrystallized from ethanol to yield the carbohydrazide derivative as a white powder with an 80% yield and melting point around 252°C.

Functionalization and Derivatization

Further functionalization of the carbohydrazide derivative can be achieved by reaction with benzoyl chlorides or other acylating agents to form N'-substituted carbohydrazides.

  • For instance, mixing the carbohydrazide with substituted benzoyl chlorides and sodium carbonate in DMF at room temperature for 17 hours followed by precipitation and recrystallization affords a series of N'-benzoyl derivatives. This step allows for structural diversification and tuning of biological properties.

Alternative Synthetic Routes and Related Quinazoline Derivatives

  • Hydrazinolysis of 4-aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol derivatives has been reported to yield hexahydroquinazolinyl hydrazine intermediates, which upon acetylation or reaction with diethyl oxalate and ethyl acetoacetate afford various hydrazide and oxoacetate derivatives. These methods demonstrate the versatility of the hexahydroquinazoline scaffold for carbohydrazide formation and further heterocyclic transformations.

  • The reaction of hexahydroquinazoline derivatives with chloroacetyl chloride leads to thiazoloquinazolinone intermediates that serve as key precursors for synthesizing heterocyclic compounds with potential antioxidant activity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Description Yield (%) Reference
1 Cyclization to hexahydroquinazoline core Microwave irradiation, diphenyl ether, 2-chlorobenzoic acid catalyst, >250°C, 2 h Ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate 70
2 Hydrazinolysis of ester DMF, hydrazine hydrate, room temperature, 24 h 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide 80
3 Acylation of carbohydrazide Substituted benzoyl chloride, Na2CO3, DMF, room temp, 17 h N'-benzoyl substituted carbohydrazides Not specified
4 Hydrazinolysis of thiol derivatives Ethanol reflux with hydrazine hydrate Hexahydroquinazolinyl hydrazine intermediates Not specified
5 Reaction with diethyl oxalate/ethyl acetoacetate Reflux in ethanol, 8 h Hydrazinyl-2-oxoacetate and 3-oxobutane hydrazide derivatives Not specified

Research Findings and Notes

  • The hydrazinolysis step is crucial for introducing the carbohydrazide group, which is a key functional moiety for further derivatization and biological activity.

  • Microwave-assisted synthesis significantly improves reaction times and yields for the formation of the hexahydroquinazoline core.

  • The carbohydrazide derivatives prepared by these methods have been further used as precursors for synthesizing heterocyclic compounds with antioxidant properties, indicating the importance of these synthetic routes in medicinal chemistry.

  • Spectroscopic analyses (IR, LCMS) confirm the presence of characteristic functional groups such as C=O (around 1670 cm⁻¹), NH (around 3300 cm⁻¹), and aromatic C=C stretches (1400–1600 cm⁻¹), validating the successful synthesis of the target compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid (CAS 5429-55-0)

  • Structure : Carboxylic acid (-COOH) at position 6 instead of carbohydrazide.
  • Molecular Formula : C₉H₁₁N₃O₃.
  • Molecular Weight : 209.20 g/mol .
  • Synthesis : Prepared via cyclization reactions, as described in LookChem’s synthetic route guidelines .
  • Applications : A precursor for hydrazide derivatives; used in pharmaceutical intermediate synthesis .

2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • Structure: Hexahydroquinoline core with nitrile (-CN) and aryl substituents.
  • Molecular Formula : C₂₃H₂₃N₃O₃.
  • Molecular Weight : 389.45 g/mol .
  • Key Differences : The nitrile group enhances electrophilicity, while bulky substituents (e.g., trimethoxyphenyl) may influence receptor binding or solubility.

Hydrazide and Thioamide Derivatives

Hydrazinecarbothioamides (Compounds 4–6, )

  • Structure : Contain -NH-CS-NH₂ groups instead of carbohydrazide (-CONHNH₂).
  • Antioxidant Activity : Exhibited excellent DPPH radical scavenging (IC₅₀ ~10–20 µM), attributed to thioamide-mediated redox activity .
  • Comparison : Thioamide derivatives generally show higher reactivity in radical scavenging compared to carbohydrazides due to sulfur’s electron-rich nature.

Pteridinyl Glutamic Acid Derivatives ()

  • Examples: (4-{N-[(2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]formamido}benzoyl)-L-glutamic acid. N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid.
  • Structure : Pteridine core with glutamic acid side chains.
  • Biological Role : Folate analogs targeting DHFR, critical in nucleotide synthesis .
  • Comparison : The target compound’s quinazoline core may offer distinct enzyme inhibition profiles compared to pteridine-based systems.

Heterocyclic Systems with Similar Functional Groups

Thiazolo[5,4-f]quinoxalines ()

  • Structure: Fused thiazole-quinoxaline systems with methoxy or pyridyl substituents.
  • Synthesis: Via cyclodehydration of aminoquinoxalines.
  • Properties : Spectral data (¹H/¹³C NMR, IR) confirm planar aromaticity, contrasting with the partially saturated quinazoline core of the target compound .

Structural and Functional Data Comparison

Compound Class Core Structure Key Functional Group Molecular Weight (g/mol) Notable Activity/Application
Target Carbohydrazide Hexahydroquinazoline -CONHNH₂ ~224.20* Intermediate, potential enzyme inhibition
Carboxylic Acid (CAS 5429-55-0) Hexahydroquinazoline -COOH 209.20 Pharmaceutical intermediate
Hydrazinecarbothioamides Aryl sulfonyl -NH-CS-NH₂ ~300–350 Antioxidant (IC₅₀ ~10–20 µM)
Pteridinyl Glutamates Pteridine -Glutamic acid ~500–900 Folate metabolism

*Calculated based on molecular formula adjustment from carboxylic acid precursor.

Biological Activity

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide is a heterocyclic compound belonging to the quinazoline family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C10H14N4O2C_{10}H_{14}N_{4}O_{2} with a molecular weight of 218.25 g/mol. The structure features a quinazoline ring that is known for its pharmacological significance.

PropertyValue
Molecular FormulaC10H14N4O2
Molecular Weight218.25 g/mol
IUPAC NameThis compound
CAS Number5446-30-0

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to active sites and disrupting essential cellular processes. This mechanism is critical in its potential applications in cancer therapy and infectious disease management.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Evaluation : The compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxicity with IC50 values in the low micromolar range.
  • Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A study evaluated the cytotoxic activity of this compound against three cancer cell lines: MDA-MB-231 (breast), SUIT-2 (pancreatic), and HT-29 (colon). The results showed that the compound exhibited higher potency compared to standard chemotherapeutics like cisplatin.

Cell LineIC50 (μM)Comparison to Cisplatin
MDA-MB-2315.0More potent
SUIT-210.0Less potent
HT-293.0More potent

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It showed notable activity against several bacterial strains:

  • Inhibition Zones : The compound displayed inhibition zones ranging from 14 mm to 24 mm against various pathogens.
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table: Antibacterial Activity Against Pathogens

PathogenInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa24

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks to the hexahydroquinazoline core (δ 1.5–3.0 ppm for aliphatic protons) and carbohydrazide NH₂ groups (δ 6.5–8.0 ppm). Aromatic protons in substituents appear at δ 7.0–8.5 ppm .
  • HRMS : Confirm molecular mass (e.g., m/z 473.1659 for analogs) and isotopic patterns. Use deuterated/internal standards (e.g., AOZ-d4, AMOZ-d5) to enhance accuracy .

What crystallographic methods resolve tautomeric or protonation state ambiguities?

Advanced Research Focus
X-ray crystallography with SHELXL refinement can distinguish tautomers (e.g., keto-enol forms) by analyzing bond lengths and electron density maps. For example:

  • Key parameters : C=O bond lengths (~1.22 Å) vs. C–O (~1.36 Å) in enol forms.
  • Validation : Compare with computational models (DFT) to validate hydrogen bonding networks .

How do solubility challenges impact biological assays, and what formulation strategies mitigate this?

Advanced Research Focus
Low aqueous solubility (common in polycyclic carbohydrazides) can be addressed via:

  • Co-solvents : DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce phosphate or acetyl groups to enhance hydrophilicity .
  • Analytical validation : Use LC-MS/MS to quantify solubility limits (detection limits: ~0.1 µg/mL) .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to folate receptors (homology models based on 10-formyltetrahydrofolate, PDB: 1N5J).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC₅₀ data from enzyme inhibition assays .

How can conflicting spectroscopic and crystallographic data be resolved?

Q. Advanced Research Focus

  • Case study : If NMR suggests a planar carbohydrazide group but X-ray shows puckering, use:
    • IR spectroscopy : Confirm NH stretching frequencies (~3300 cm⁻¹ for non-planar NH).
    • DFT calculations : Compare experimental vs. theoretical NMR chemical shifts .

What analytical methods quantify trace impurities in synthesized batches?

Q. Methodological Focus

  • HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm (LOD: 0.01% w/w) .
  • LC-MS/MS : Employ MRM mode for targeted impurity profiling (e.g., m/z 868.83 for related glutamic acid derivatives) .

How does pH affect the stability of this compound in solution?

Q. Advanced Research Focus

  • Stability studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC.
  • Degradation pathways : Acidic conditions hydrolyze the carbohydrazide group to semicarbazide; alkaline conditions promote ring oxidation .

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